molecular formula C20H44BrN B1640526 Heptadecyltrimethylammonium bromide CAS No. 21424-24-8

Heptadecyltrimethylammonium bromide

Cat. No. B1640526
CAS RN: 21424-24-8
M. Wt: 378.5 g/mol
InChI Key: TTXDNWCDEIIMDP-UHFFFAOYSA-M
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Description

Heptadecyltrimethylammonium bromide is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a surfactant that can self-align vertically on the surface of indium tin oxide (ITO) substrates and induce homeotropic alignment of the liquid crystal molecules .


Molecular Structure Analysis

Heptadecyltrimethylammonium bromide has the molecular formula C20H44N.Br and a molecular weight of 378.48 . It is a quaternary ammonium salt containing one long hydrophobic alkyl chain .


Chemical Reactions Analysis

Heptadecyltrimethylammonium bromide has been used in the modification of montmorillonites, a type of clay mineral, to improve their adsorption performance for mycotoxins . It has also been evaluated for its ability to align liquid crystals in layered ITO cells with various cell gap conditions .


Physical And Chemical Properties Analysis

Heptadecyltrimethylammonium bromide is a solid at 20 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air .

Scientific Research Applications

Adsorption of Mycotoxins

HTAB-modified montmorillonites have been investigated for their adsorption performance concerning mycotoxins such as aflatoxin B1 (AFB1), zearalenone (ZEA), and deoxynivalenol (DON). Acid-treated and HTAB-modified montmorillonites exhibit enhanced adsorption capacity for AFB1 and ZEA, making them promising materials for detoxifying contaminated feeds .

DNA Isolation and PCR Analysis

HTAB is widely used in molecular biology for isolating high molecular weight plant DNA. It plays a crucial role in precipitating nucleic acids and can be employed in polymerase chain reaction (PCR) analysis .

Liquid Crystal Alignment

HTAB has been evaluated for its role in liquid crystal (LC) alignment. When applied to indium tin oxide (ITO) substrates, HTAB self-aligns vertically and induces homeotropic alignment of LC molecules. This property is valuable for LC-based devices and displays .

Safety and Hazards

The safety data sheet for Heptadecyltrimethylammonium bromide indicates that it should be handled with care. In case of contact with eyes or skin, rinse immediately with plenty of water .

properties

IUPAC Name

heptadecyl(trimethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H44N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2,3)4;/h5-20H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXDNWCDEIIMDP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptadecyltrimethylammonium bromide

CAS RN

21424-24-8
Record name Heptadecyltrimethylammonium Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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